N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that features a benzothiazole moiety linked to a phenyl ring, which is further connected to a dimethylbenzenesulfonamide group
Mechanism of Action
Target of Action
The primary targets of N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound interacts with its targets, the COX enzymes, by suppressing their activity . This suppression results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin .
Biochemical Pathways
The compound affects the arachidonic acid pathway. By inhibiting the COX enzymes, this compound reduces the production of thromboxane, prostaglandins, and prostacyclin . These molecules are involved in various physiological processes, including inflammation and pain sensation. Therefore, the compound’s action can lead to a reduction in inflammation and pain.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the COX enzymes and subsequently reducing the production of pro-inflammatory molecules like prostaglandins, the compound can alleviate inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic amount of glacial acetic acid . This reaction forms an intermediate, which is then further processed to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds share the benzothiazole moiety and exhibit similar biological activities.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides: These derivatives also feature the benzothiazole structure and are used in similar applications.
Uniqueness
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzothiazole and sulfonamide functionalities makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S2/c1-14-10-11-15(2)20(12-14)27(24,25)23-17-7-5-6-16(13-17)21-22-18-8-3-4-9-19(18)26-21/h3-13,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIQSBFEJSQAOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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